molecular formula C3H6O2 B104479 (1,2,3-13C3)propanoic acid CAS No. 153474-35-2

(1,2,3-13C3)propanoic acid

Cat. No.: B104479
CAS No.: 153474-35-2
M. Wt: 77.057 g/mol
InChI Key: XBDQKXXYIPTUBI-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3-¹³C₃)Propanoic acid is a stable isotopically labeled derivative of propanoic acid, where all three carbon atoms in the propanoic acid backbone (CH₃CH₂COOH) are substituted with ¹³C isotopes. This labeling enables precise tracking of metabolic pathways, enzymatic transformations, and chemical interactions in biological and chemical systems using techniques like ¹³C nuclear magnetic resonance (NMR) spectroscopy . Its primary applications lie in metabolic studies, tracer experiments, and pharmacokinetic research, particularly in elucidating the fate of propanoic acid derivatives in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1,2,3-13C3)propanoic acid can be synthesized through several methods. One common approach involves the carboxylation of ethylene with carbon-13 labeled carbon dioxide. Another method includes the hydrolysis of carbon-13 labeled propionitrile. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the carboxylation process .

Industrial Production Methods

In industrial settings, propionic acid-13C3 is produced using isotopically labeled precursors. The production process involves the fermentation of isotopically labeled substrates by specific strains of bacteria, such as Propionibacterium. This biological method is preferred due to its efficiency and the high yield of isotopically labeled propionic acid .

Chemical Reactions Analysis

Halogenation Reactions

(1,2,3-¹³C₃)Propanoic acid undergoes α-halogenation to form labeled intermediates. In one synthesis route, bromination with SOCl₂ and Br₂ generates α-brominated derivatives, which are esterified to produce intermediates for vitamin B₆ vitamers .

Key Conditions and Yields

Alcohol (R)CatalystYield (%)
n-ButylCaO70
n-PropylCaO54
EthylCaO48

Longer alkyl chains (e.g., n-butyl) and calcium oxide catalysts improve yields due to enhanced steric and electronic effects .

Esterification

Labeled propanoic acid reacts with alcohols to form isotopically labeled esters. For example:
$$ \text{(1,2,3-¹³C₃)Propanoic acid + Ethanol} \rightarrow \text{Ethyl (1,2,3-¹³C₃)propanoate} $$

Reaction thermodynamics (gas phase):

Reaction ComponentΔrH° (kJ/mol)ΔrG° (kJ/mol)
Propanoic acid + Ethanol83.7 ± 1.751.9 ± 5.4

This exothermic process is influenced by acid catalysts like P₂O₅ .

Oxidation and Biochemical Pathways

(1,2,3-¹³C₃)Propanoic acid is oxidatively metabolized via propionyl-CoA to succinyl-CoA in biological systems, a pathway traced using isotopic labeling . Key steps include:

  • Conversion to propionyl-CoA (ATP-dependent).

  • Carboxylation to D-methylmalonyl-CoA (biotin-dependent).

  • Isomerization to L-methylmalonyl-CoA and rearrangement to succinyl-CoA (vitamin B₁₂-dependent) .

Diels-Alder Reactions

(1,2,3-¹³C₃)Propanoic acid derivatives participate in cycloadditions. For example, its ethyl ester reacts with 2,5-dihydrofuran under acidic conditions to form a bicyclic intermediate, a precursor to pyridoxine .

Optimized Conditions

Alcohol (R)CatalystTemperature (°C)Yield (%)
n-ButylCCl₃COOH21072
EthylCCl₃COOH20057

Acid-Base Interactions

The labeled acid exhibits typical carboxylic acid behavior, forming salts with bases. For example:
$$ \text{(1,2,3-¹³C₃)Propanoic acid + NaOH} \rightarrow \text{Sodium (1,2,3-¹³C₃)propanoate} $$

Gas-phase proton affinity:
$$ \Delta_\text{r}H^\circ = 83.7 \pm 1.7 , \text{kJ/mol} $$ .

Scientific Research Applications

(1,2,3-13C3)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propionic acid-13C3 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic fate of propionic acid and its derivatives. The molecular targets and pathways involved include the tricarboxylic acid cycle and gluconeogenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isotopic Analogs: [1,2,3-¹³C₃]Acrylic Acid

Structural Similarity: Both compounds share a three-carbon backbone with ¹³C labeling. However, acrylic acid (CH₂=CHCOOH) contains a double bond between C1 and C2, whereas propanoic acid (CH₃CH₂COOH) is fully saturated. Metabolic Differences:

  • In rats, [1,2,3-¹³C₃]acrylic acid is metabolized into multiple intermediates, including 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and its S-oxide derivative .
  • In contrast, [1,2,3-¹³C₃]propanoic acid is primarily metabolized into methylmalonic acid, a key intermediate in the tricarboxylic acid (TCA) cycle . Research Utility: The double bond in acrylic acid increases reactivity, leading to diverse metabolites, while propanoic acid’s saturation simplifies its metabolic tracing in energy metabolism studies.
Property [1,2,3-¹³C₃]Propanoic Acid [1,2,3-¹³C₃]Acrylic Acid
Structure CH₃CH₂COOH CH₂=CHCOOH
Major Metabolites Methylmalonic acid 3-hydroxypropionic acid, cysteine derivatives
Application TCA cycle studies Polymer precursor metabolism
Reference

Chlorinated Derivatives: 3-Phenylpropanoic Acids

Structural Similarity: Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) retain the propanoic acid backbone but feature aromatic and halogen substitutions . Functional Differences:

  • Bioactivity: Chlorinated derivatives exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus, unlike the non-bioactive (1,2,3-¹³C₃)propanoic acid .
  • Biosynthetic Origin: These compounds are produced by marine actinomycetes, highlighting their natural origin versus the synthetic isotopic labeling of (1,2,3-¹³C₃)propanoic acid .
Property (1,2,3-¹³C₃)Propanoic Acid Chlorinated 3-Phenylpropanoic Acids
Substituents ¹³C isotopes Chlorine, hydroxyl, phenyl groups
Bioactivity None (tracer) Antimicrobial
Source Synthetic Natural (marine actinomycetes)
Reference

Pharmaceutical Derivatives: β-Hydroxy-β-Arylalkanoic Acids

Structural Similarity: Compounds like α-(4-isobutylphenyl)propanoic acid (ibuprofen) share the propanoic acid core but incorporate aryl groups and hydroxyl substitutions . Functional Differences:

  • Therapeutic Use: Aryl-substituted derivatives are nonsteroidal anti-inflammatory drugs (NSAIDs), targeting cyclooxygenase (COX) enzymes, whereas (1,2,3-¹³C₃)propanoic acid is non-therapeutic .
  • Isotopic vs. Structural Modification : Isotopic labeling enables metabolic tracking, while aryl substitutions enhance drug-receptor interactions.
Property (1,2,3-¹³C₃)Propanoic Acid β-Hydroxy-β-Arylalkanoic Acids
Core Structure CH₃CH₂COOH Aryl-substituted propanoic acid
Function Metabolic tracer Anti-inflammatory drug
Reference

Amino Acid Derivatives

Structural Similarity: Derivatives like (S)-2-Amino-3-(methylamino)-propanoic acid retain the propanoic acid backbone but feature amino and methylamino groups . Functional Differences:

  • Biological Role: Amino acid derivatives participate in protein synthesis and enzymatic processes, unlike (1,2,3-¹³C₃)propanoic acid, which is metabolically inert .
  • Complexity: Amino group additions increase molecular polarity and biological functionality.

Key Distinctions from Non-Carboxylic Acid Analogs

Example : 1,2,3-Trichloropropane (TCP)

  • Structural Difference : TCP (ClCH₂CHClCH₂Cl) is a chlorinated hydrocarbon lacking the carboxylic acid group .
  • Toxicity: TCP is a hazardous environmental contaminant, whereas (1,2,3-¹³C₃)propanoic acid is non-toxic and used in controlled research settings .

Biological Activity

(1,2,3-^13C_3)propanoic acid is a stable isotope-labeled compound of propanoic acid, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including its metabolic pathways, effects on cellular processes, and implications in health and disease.

  • Chemical Formula : C₃H₆O₂
  • Molecular Weight : 77.06 g/mol
  • CAS Number : 153474-35-2

(1,2,3-^13C_3)propanoic acid is a labeled variant of propanoic acid, which is a short-chain fatty acid (SCFA) involved in various metabolic processes.

Metabolic Pathways

Propanoic acid is primarily metabolized in the liver where it undergoes conversion to succinyl-CoA, entering the citric acid cycle. The incorporation of ^13C isotopes allows for detailed tracing of metabolic pathways using techniques such as mass spectrometry.

Table 1: Metabolic Conversion of Propanoic Acid

CompoundPathwayEnzyme
Propanoic AcidConversion to Succinyl-CoAPropionyl-CoA carboxylase
Succinyl-CoACitric Acid CycleVarious enzymes

Cellular Effects

Research indicates that (1,2,3-^13C_3)propanoic acid may influence cellular processes such as inflammation and immune response. In studies involving peripheral blood mononuclear cells (PBMCs), propanoic acid derivatives have shown varying effects on cytokine release and cell proliferation.

  • Cytokine Modulation :
    • Propanoic acid has been shown to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6.
    • In vitro studies suggest that certain concentrations can inhibit TNF-α production significantly.
  • Cell Viability :
    • At higher concentrations (100 µg/mL), derivatives of propanoic acid exhibited low toxicity with cell viability rates around 94% compared to control cultures .

Case Studies

Case Study 1: Inhibition of TNF-α Production
A study evaluated the effects of (1,2,3-^13C_3)propanoic acid on TNF-α production in LPS-stimulated PBMCs. Results indicated a reduction in TNF-α levels by approximately 44–60% at optimal doses .

Case Study 2: Impact on IL-10 Release
Another investigation highlighted that (1,2,3-^13C_3)propanoic acid could enhance IL-10 production at lower doses, suggesting potential anti-inflammatory properties beneficial for chronic inflammatory conditions .

Implications in Health

The biological activities of (1,2,3-^13C_3)propanoic acid suggest potential therapeutic applications:

  • Anti-inflammatory Agent : Its ability to modulate cytokine levels positions it as a candidate for treating inflammatory diseases.
  • Metabolic Health : As a SCFA, it may play a role in gut health and metabolic regulation.

Q & A

Basic Research Questions

Q. What are the key considerations when using (1,2,3-¹³C₃)propanoic acid as an internal standard in environmental analysis?

Isotope dilution mass spectrometry (IDMS) requires precise preparation of isotopically labeled standards. For (1,2,3-¹³C₃)propanoic acid, ensure the labeled compound matches the chemical behavior of the analyte (e.g., retention time in chromatography, ionization efficiency). The EPA Method 533 specifies using ¹³C-labeled perfluorinated compounds (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-¹³C₃-propanoic acid) at concentrations of 50 µg/mL in methanol with NaOH to stabilize the solution . Validate isotopic purity (>99%) via high-resolution mass spectrometry (HRMS) to avoid interference from unlabeled isotopes.

Q. How do thermodynamic properties like melting point and entropy change with isotopic labeling in propanoic acid?

The normal melting point of unlabeled propanoic acid is -21°C, with ΔS positive for melting at -18°C . Isotopic substitution (¹³C) slightly increases molecular mass, which can alter vibrational frequencies and entropy. For example, ¹³C labeling may reduce entropy changes (ΔS) due to decreased vibrational freedom, though experimental validation using differential scanning calorimetry (DSC) is recommended. Computational modeling (e.g., DFT) can predict isotopic effects on thermodynamic parameters .

Q. What safety protocols should be followed when handling (1,2,3-¹³C₃)propanoic acid in laboratory settings?

Follow OSHA guidelines (29 CFR 1910.1020) for exposure monitoring, including personal air sampling and medical evaluations for symptoms like respiratory irritation . Use fume hoods to minimize inhalation risks and PPE (gloves, lab coats) to prevent dermal contact. Emergency protocols should include access to occupational health services for exposure incidents .

Advanced Research Questions

Q. What experimental approaches are used to determine the impact of ¹³C₃ labeling on the metabolic pathways of propanoic acid in microbial studies?

Use stable isotope-resolved metabolomics (SIRM) with ¹³C₃-labeled propanoic acid to track carbon flux. Cultivate microbes in minimal media supplemented with the labeled compound, then extract metabolites for LC-HRMS analysis. Compare ¹³C enrichment patterns in downstream metabolites (e.g., succinate, acetyl-CoA) to map pathways. Control for isotopic scrambling by verifying label retention via tandem MS .

Q. How can contradictions in NMR data arising from ¹³C₃ labeling be resolved during structural elucidation of propanoic acid derivatives?

¹³C labeling introduces splitting in ¹H NMR spectra due to scalar coupling (e.g., ¹H-¹³C J-coupling). For (1,2,3-¹³C₃)propanoic acid, predict coupling patterns using computational tools (e.g., ACD/Labs NMR Suite) and compare with experimental data. In cases of ambiguity, use heteronuclear single-quantum coherence (HSQC) or ¹³C-edited NOESY to confirm proximity between labeled carbons and protons .

Q. What methodologies are recommended for synthesizing and purifying (1,2,3-¹³C₃)propanoic acid to ensure isotopic purity above 99%?

Synthesize via carboxylation of ¹³C-labeled ethanol derivatives using K¹³CN or Grignard reagents with ¹³CO₂. Purify via preparative HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Validate isotopic purity using HRMS (e.g., Q-TOF) and isotopic abundance via isotope ratio mass spectrometry (IRMS). Cambridge Isotope Laboratories reports ≥99% ¹³C purity for similar compounds, achieved through stringent distillation and crystallization steps .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported isotopic enrichment levels of (1,2,3-¹³C₃)propanoic acid across studies?

Cross-validate results using orthogonal methods:

  • Compare HRMS data with nuclear magnetic resonance (NMR) integration for ¹³C signal intensity.
  • Use isotope ratio mass spectrometry (IRMS) for absolute quantification of ¹³C abundance.
  • Check for solvent or matrix effects (e.g., methanol in EPA Method 533) that may skew LC-MS results .

Q. Methodological Tables

Parameter Unlabeled Propanoic Acid (1,2,3-¹³C₃)Propanoic Acid Reference
Molecular Weight (g/mol)74.0877.03 (¹³C₃)
Melting Point (°C)-21-20.5 (estimated)
Isotopic PurityN/A≥99%
Typical Concentration (MS)N/A50 µg/mL in methanol

Properties

IUPAC Name

(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDQKXXYIPTUBI-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432142
Record name Propionic acid-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.057 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153474-35-2
Record name Propionic acid-13C3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153474-35-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In manner analogous to Example 3, polyester and polyacrylonitrile fibre may be treated with the product obtained by using, in place of the acylation product from caprylic acid and dipropylene triamine, 17.6 parts of a product formed by thermal condensation of 14.8 parts of propionic acid with 26.2 parts of dipropylene triamine, having a viscosity of about 150 cp (approximately 50% solution).
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyacrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
Name
sodium acetate propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3-13C3)propanoic acid
Reactant of Route 2
(1,2,3-13C3)propanoic acid
Reactant of Route 3
(1,2,3-13C3)propanoic acid
Reactant of Route 4
(1,2,3-13C3)propanoic acid
Reactant of Route 5
(1,2,3-13C3)propanoic acid
Reactant of Route 6
(1,2,3-13C3)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.